
4-Chloro-6-phenylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ-6-フェニルキノリンは、分子式が C15H10ClN であるキノリン誘導体です。 キノリン誘導体は、その独特の化学構造と生物活性から、医薬品化学および工業化学の幅広い分野で用途が知られています
2. 製法
合成経路と反応条件
4-クロロ-6-フェニルキノリンの合成は、一般的に、適切な前駆体を特定の条件下で環化させることを含みます。 一般的な方法の1つは、4-クロロアニリンとベンズアルデヒドを触媒の存在下で反応させて中間体シッフ塩基を生成し、その後環化させて4-クロロ-6-フェニルキノリンを生成する方法です 。反応条件は、多くの場合、エタノールや酢酸などの溶媒を使用し、環化反応を促進するために加熱する必要があります。
工業生産方法
4-クロロ-6-フェニルキノリンの工業生産には、同様の合成経路が使用されますが、より大規模で行われます。連続フローリアクターと最適化された反応条件を使用することにより、化合物の収率と純度を向上させることができます。 ルイス酸や遷移金属錯体などの触媒を使用することにより、環化反応の効率を向上させることができます .
3. 化学反応解析
反応の種類
4-クロロ-6-フェニルキノリンは、次のようなさまざまな化学反応を起こします。
置換反応: 4位にある塩素原子は、適切な条件下で、アミンやチオールなどの他の求核剤と置換することができます。
酸化および還元反応: キノリン環は、酸化されてキノリンN-オキシドを生成したり、還元されてジヒドロキノリン誘導体を生成したりすることができます。
一般的な試薬と条件
置換反応: ジメチルホルムアミド (DMF) などの極性非プロトン性溶媒中で、水素化ナトリウムや炭酸カリウムなどの試薬が一般的に使用されます。
酸化反応: 過酸化水素やm-クロロ過安息香酸 (m-CPBA) などの酸化剤が使用されます。
生成される主要な生成物
置換生成物: 求核剤に応じて、4-アミノ-6-フェニルキノリンや4-チオ-6-フェニルキノリンなどの生成物を生成することができます。
酸化生成物: キノリンN-オキシド誘導体。
還元生成物: ジヒドロキノリン誘導体.
4. 科学研究における用途
4-クロロ-6-フェニルキノリンは、科学研究においていくつかの用途があります。
医薬品化学: これは、抗マラリア剤、抗菌剤、抗がん剤など、さまざまな薬理活性化合物の合成の前駆体として使用されます.
生物学研究: この化合物は、酵素阻害や受容体結合などの潜在的な生物活性が研究されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-phenylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloroaniline with benzaldehyde in the presence of a catalyst to form the intermediate Schiff base, which then undergoes cyclization to yield this compound . The reaction conditions often involve the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as Lewis acids or transition metal complexes may be employed to improve the efficiency of the cyclization reaction .
化学反応の分析
Types of Reactions
4-Chloro-6-phenylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienophiles or other reactive species.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 4-amino-6-phenylquinoline or 4-thio-6-phenylquinoline can be formed.
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Dihydroquinoline derivatives.
科学的研究の応用
4-Chloro-6-phenylquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial, antimicrobial, and anticancer agents.
Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of dyes, catalysts, and materials with specific electronic properties.
作用機序
4-クロロ-6-フェニルキノリンの作用機序には、特定の分子標的との相互作用が含まれます。 たとえば、抗菌作用において、細菌のDNAジャイレースまたはトポイソメラーゼを阻害し、その結果、DNA複製が阻害され、細胞死が引き起こされる可能性があります 。 抗がん研究では、細胞シグナル伝達経路を妨害し、がん細胞のアポトーシスを誘導する可能性があります .
6. 類似の化合物との比較
類似の化合物
6-ブロモ-4-クロロ-2-フェニルキノリン: フェニル基ではなく、6位に臭素原子がある構造.
4-クロロ-6,7-ジメトキシキノリン: フェニル基ではなく、6位と7位にメトキシ基がある.
独自性
4-クロロ-6-フェニルキノリンは、塩素原子とフェニル基の両方を持つため、その化学反応性と多様な用途の可能性を高める点でユニークです。 これらの置換基の組み合わせにより、生物学的標的との特定の相互作用と、さまざまな生物活性を持つさまざまな誘導体の形成が可能になります .
類似化合物との比較
Similar Compounds
6-Bromo-4-chloro-2-phenylquinoline: Similar structure with a bromine atom at the 6-position instead of a phenyl group.
4-Chloro-6,7-dimethoxyquinoline: Contains methoxy groups at the 6 and 7 positions instead of a phenyl group.
Uniqueness
4-Chloro-6-phenylquinoline is unique due to the presence of both a chlorine atom and a phenyl group, which enhances its chemical reactivity and potential for diverse applications. The combination of these substituents allows for specific interactions with biological targets and the formation of a wide range of derivatives with varying biological activities .
特性
CAS番号 |
5443-23-2 |
|---|---|
分子式 |
C15H10ClN |
分子量 |
239.70 g/mol |
IUPAC名 |
4-chloro-6-phenylquinoline |
InChI |
InChI=1S/C15H10ClN/c16-14-8-9-17-15-7-6-12(10-13(14)15)11-4-2-1-3-5-11/h1-10H |
InChIキー |
SHEUACMUOCOUKG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CN=C3C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


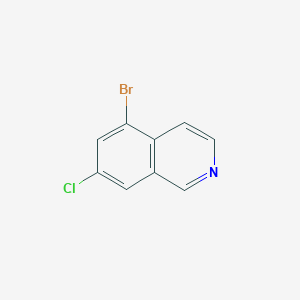
![N-{[Chloro(dimethyl)silyl]methyl}-N-phenylacetamide](/img/structure/B11872527.png)

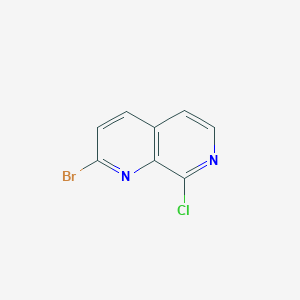

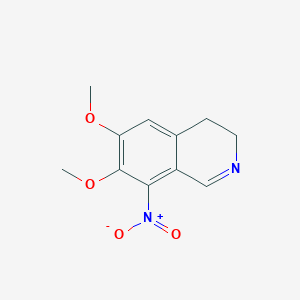
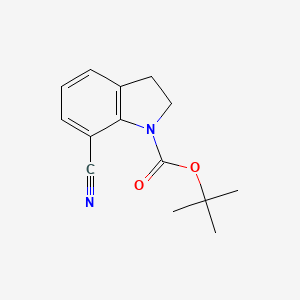
![3-Oxo-2,3-dihydro-1h-cyclopenta[a]naphthalen-5-yl acetate](/img/structure/B11872556.png)

![N-(1-phenylethyl)-1H-benzo[d][1,2,3]triazol-4-amine](/img/structure/B11872567.png)
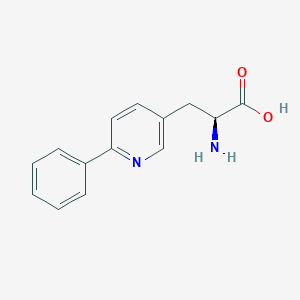

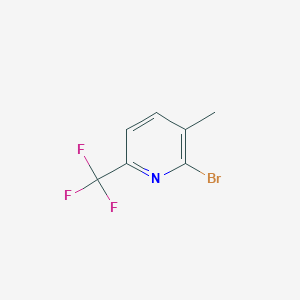
![5-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B11872606.png)
